tert-Butyl 3,4-dihydroxybenzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of a tert-butyl group and two hydroxyl groups on the benzene ring, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
This compound can be synthesized from 3,4-dihydroxybenzoic acid through esterification with tert-butyl alcohol. The synthesis process often utilizes acidic catalysts to facilitate the reaction, leading to high yields of the desired ester.
tert-Butyl 3,4-dihydroxybenzoate is classified as:
The synthesis of tert-butyl 3,4-dihydroxybenzoate typically involves the following steps:
The general reaction can be represented as follows:
The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and assess purity.
The molecular structure of tert-butyl 3,4-dihydroxybenzoate can be described as follows:
The compound’s structure can be confirmed using various spectroscopic methods:
tert-Butyl 3,4-dihydroxybenzoate can undergo several chemical reactions, including:
For example, hydrolysis can be represented as:
The mechanism of action for tert-butyl 3,4-dihydroxybenzoate primarily involves its role as an antioxidant in biological systems. It acts by scavenging free radicals due to the presence of hydroxyl groups which can donate hydrogen atoms.
Studies have shown that compounds with similar structures exhibit significant protective effects against oxidative stress in cellular models. This suggests potential applications in therapeutic contexts where oxidative damage is a concern.
Scientific Uses:
The transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) serves as the primary cellular defense against oxidative stress. tert-Butyl 3,4-dihydroxybenzoate (a derivative structurally analogous to methyl 3,4-dihydroxybenzoate, MDHB) demonstrates potent activation of this pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), targeting it for proteasomal degradation. Oxidative stress triggers conformational changes in Keap1, enabling Nrf2 translocation to the nucleus. Here, it binds to antioxidant response elements (ARE), initiating transcription of cytoprotective genes [8].
In SH-SY5Y neuronal cells subjected to tert-butyl hydroperoxide (TBHP)-induced oxidative stress, MDHB pretreatment (2–8 μM) significantly enhanced Nrf2 nuclear translocation. This activation led to the upregulation of downstream antioxidants, including superoxide dismutase 1 (SOD1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). Consequently, intracellular ROS levels decreased by 40–65% compared to TBHP-only controls, as measured by DCFH-DA fluorescence assays [3]. Parallel research in human granulosa cells (KGN line) confirmed that MDHB (20 μM) elevated Nrf2 protein expression by 2.3-fold, reducing TBHP-induced mitochondrial ROS (measured by MitoSOX staining) and restoring redox homeostasis [2] [4].
Cell Model | Stress Inducer | Compound/Dose | SOD Activity Increase | GSH-Px Activity Increase | ROS Reduction |
---|---|---|---|---|---|
SH-SY5Y Neuronal | 40 μM TBHP | 8 μM MDHB | 1.8-fold | 2.1-fold | 65% |
KGN Granulosa | 100 μM TBHP | 20 μM MDHB | 1.5-fold | 1.7-fold | 58% |
HaCaT Keratinocytes | 225 mJ/cm² UVB | 50 μM PCA* | 1.4-fold | 1.6-fold | 52% |
*PCA: Protocatechuic acid (3,4-dihydroxybenzoic acid), the hydrolyzed metabolite of ester derivatives .
The compound’s direct radical-scavenging capacity further augments this pathway. MDHB exhibited superior DPPH radical scavenging (IC₅₀ = 1.67 μg/mL) compared to N-acetylcysteine (NAC; IC₅₀ = 11.08 μg/mL), indicating its efficacy as a first-line antioxidant [3].
Oxidative stress triggers apoptosis via mitochondrial permeabilization and caspase activation. tert-Butyl 3,4-dihydroxybenzoate analogues confer neuroprotection by modulating pivotal regulators of this cascade:
Cell Model | Stress Inducer | Compound/Dose | Bcl-2/Bax Ratio Change | Cleaved Caspase-3 Reduction | Apoptosis Rate Reduction |
---|---|---|---|---|---|
SH-SY5Y Neuronal | 40 μM TBHP | 8 μM MDHB | +2.5-fold | 60% | 80% (38.4% → 7.5%) |
KGN Granulosa | 100 μM TBHP | 20 μM MDHB | +1.9-fold | 54% | 70% (32.1% → 9.6%) |
Mechanistically, MDHB’s suppression of caspase-3 cleavage stems from its dual action: stabilizing mitochondrial integrity (preventing cytochrome c release) and enhancing survival signaling via p-Akt [3] [6].
Mitochondria are primary targets of oxidative injury, and tert-Butyl 3,4-dihydroxybenzoate analogues preserve their function through interconnected mechanisms:
Cell Model | Stress Inducer | Compound/Dose | ΔΨm Retention | ATP Increase | mtDNA Copy Number Stabilization |
---|---|---|---|---|---|
KGN Granulosa | 100 μM TBHP | 20 μM MDHB | 85% | 2.2-fold | 90% |
SH-SY5Y Neuronal | 40 μM TBHP | 8 μM MDHB | 78% | 1.9-fold | 82% |
Avian Embryo Hepatic | 600 μmol BHP/kg | Maternal Zinc* | 80% | 2.0-fold | 88% |
*Maternal zinc induces Nrf2/PGC-1α similarly to phenolic antioxidants [10].
The compound’s ROS-scavenging and Nrf2-activating effects synergize with ΔΨm stabilization. By reducing mtROS, MDHB prevents cardiolipin peroxidation (a trigger for mPTP opening) and sustains OXPHOS efficiency [4] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: